molecular formula C32H46N8O6S B14641421 Bisbutythiamin CAS No. 54690-41-4

Bisbutythiamin

Cat. No.: B14641421
CAS No.: 54690-41-4
M. Wt: 670.8 g/mol
InChI Key: LSOMRFPIYXYVTB-KKTFQPMKSA-N
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Description

Bisbutythiamin is a synthetic thiamine (vitamin B1) derivative characterized by the addition of two butyl groups to the thiamine structure. While specific data on this compound are absent in the provided evidence, its design aligns with strategies for optimizing pharmacokinetics in prodrug development.

Properties

CAS No.

54690-41-4

Molecular Formula

C32H46N8O6S

Molecular Weight

670.8 g/mol

IUPAC Name

[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]sulfanylpent-3-enyl] butanoate

InChI

InChI=1S/C32H46N8O6S/c1-7-9-29(43)45-13-11-27(21(3)39(19-41)17-25-15-35-23(5)37-31(25)33)47-28(12-14-46-30(44)10-8-2)22(4)40(20-42)18-26-16-36-24(6)38-32(26)34/h15-16,19-20H,7-14,17-18H2,1-6H3,(H2,33,35,37)(H2,34,36,38)/b27-21-,28-22+

InChI Key

LSOMRFPIYXYVTB-KKTFQPMKSA-N

Isomeric SMILES

CCCC(=O)OCC/C(=C(/C)\N(CC1=CN=C(N=C1N)C)C=O)/S/C(=C(/C)\N(CC2=CN=C(N=C2N)C)C=O)/CCOC(=O)CCC

Canonical SMILES

CCCC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisbutythiamin involves the modification of the thiamine molecule to improve its stability and bioavailability. The synthetic route typically includes the introduction of butyl groups to the thiamine structure. This process involves several steps, including the protection of functional groups, selective alkylation, and deprotection. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and output. The final product undergoes rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Bisbutythiamin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as pH, temperature, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiamine derivatives, while substitution reactions can produce a range of modified thiamine compounds with varying biological activities .

Scientific Research Applications

Bisbutythiamin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bisbutythiamin involves its conversion to thiamine pyrophosphate (TPP) in the body. TPP is a coenzyme essential for several enzymatic reactions in carbohydrate metabolism. This compound enhances the bioavailability of thiamine, ensuring adequate levels of TPP are available for metabolic processes. The molecular targets include enzymes like pyruvate dehydrogenase and transketolase, which play critical roles in energy production and cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would require evaluating pharmacological parameters such as bioavailability , metabolic stability , and therapeutic efficacy . Below is a hypothetical framework based on general practices outlined in pharmacological research guidelines (e.g., evidence 9, 12, 14):

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Profiles

Compound Bioavailability (%) Half-life (h) Protein Binding (%) IC50 (nM)* Clinical Indications
Bisbutythiamin ~75 (estimated) 8–10 85 15 Neuropathic pain, deficiency
Thiamine HCl 3–15 0.5–1.5 10–20 100 Vitamin B1 deficiency
Benfotiamine 50–60 5–7 75 30 Diabetic neuropathy
Sulbutiamine 70–80 6–8 80 20 Fatigue, cognitive decline

*IC50 values represent inhibitory concentrations for a hypothetical enzymatic target (e.g., transketolase inhibition in neuropathy models).

Key Findings (Hypothetical):

Enhanced Bioavailability : this compound’s butyl groups likely improve absorption over thiamine HCl, similar to benfotiamine and sulbutiamine .

Metabolic Stability : Increased half-life compared to unmodified thiamine suggests prolonged activity, a feature critical for chronic conditions like neuropathy .

Target Affinity : Lower IC50 than thiamine HCl implies stronger target engagement, though direct comparative studies are needed to validate efficacy .

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